2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone
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Overview
Description
2-Oxa-5-azabicyclo[22. This compound features a unique bicyclic structure that incorporates both oxygen and nitrogen atoms, making it an interesting subject for chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 4R-hydroxy-l-proline as a starting material, which undergoes a series of reactions to form the desired bicyclic structure . The reaction conditions often include the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions. The exact methods can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating specific enzymes or receptors . This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Oxa-5-azabicyclo[2.2.1]heptane
- 2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
- 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Uniqueness
What sets 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone apart is its specific substitution pattern and the presence of the 5-methylpyrazin-2-yl group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-3-13-10(4-12-7)11(15)14-5-9-2-8(14)6-16-9/h3-4,8-9H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMMCQLUQBOJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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